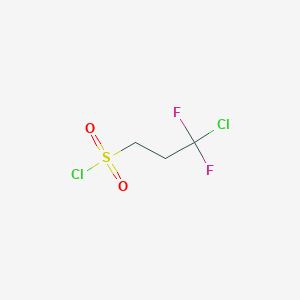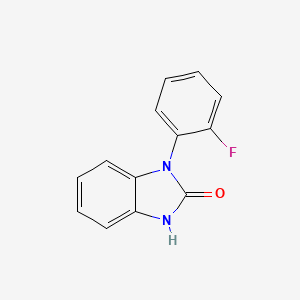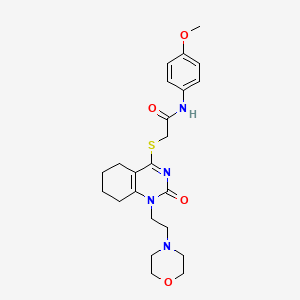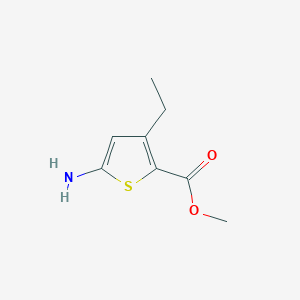![molecular formula C14H15N3O2 B2584027 3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1536259-68-3](/img/structure/B2584027.png)
3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. They are capable of binding with a variety of enzymes and receptors in biological systems, which makes them effective against a range of Gram-positive and Gram-negative bacteria. The triazole core can be modified to enhance antimicrobial activity, potentially leading to the development of new antibacterial agents to combat multidrug-resistant pathogens .
Antifungal Potential
The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole. These compounds disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. As a result, triazole derivatives like the one could be synthesized and studied for their potential use in treating fungal infections .
Anticancer Properties
Recent studies have shown that certain triazole derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell lines. By inserting an amino linkage between the aryl group and the triazole core, researchers have developed compounds with potent anticancer effects. This suggests that our compound could be evaluated for its efficacy in inhibiting the growth of cancer cells .
Antioxidant Effects
Triazoles are also known for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is particularly important in the prevention of diseases where oxidative stress plays a key role .
Antiviral Applications
The triazole nucleus has been identified as a promising scaffold for the development of antiviral drugs. Its ability to interact with viral enzymes and inhibit their function makes it a valuable tool in the fight against viral infections. Research into the antiviral potential of triazole derivatives is ongoing, and our compound could contribute to this field .
Analgesic and Anti-inflammatory Uses
Triazole derivatives have been reported to possess analgesic and anti-inflammatory activities. They can modulate the body’s inflammatory response and reduce pain perception, which could be beneficial in the treatment of chronic pain conditions and inflammatory diseases .
Enzyme Inhibition
Triazole compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. For example, they can inhibit carbonic anhydrase, cholinesterase, and other enzymes, making them potential therapeutic agents for a variety of conditions, including glaucoma and Alzheimer’s disease .
Antitubercular Activity
Given the urgent need for new treatments for tuberculosis, triazole derivatives are being explored for their antitubercular properties. They may offer a new avenue for the development of drugs to treat tuberculosis, especially in cases where the bacteria have developed resistance to existing medications .
特性
IUPAC Name |
3-(3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-3-2-4-10(7-9)13-16-15-12-6-5-11(14(18)19)8-17(12)13/h2-4,7,11H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFKHOIEIDQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2CC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)


![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)
